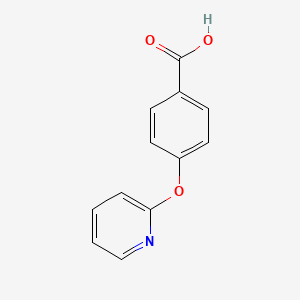

4-(Pyrid-2-yloxy)benzoic acid

Vue d'ensemble

Description

4-(Pyrid-2-yloxy)benzoic acid is an organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.21 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 4-(Pyrid-2-yloxy)benzoic acid involves the reaction of 4-(pyridin-2-yloxy)benzoic acid ethyl ester with sodium hydroxide, ethanol, and water at 20 degrees Celsius for 3 hours .Molecular Structure Analysis

The InChI code for 4-(Pyrid-2-yloxy)benzoic acid is 1S/C12H9NO3/c14-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-13-11/h1-8H,(H,14,15) .Chemical Reactions Analysis

Carboxylic acids like 4-(Pyrid-2-yloxy)benzoic acid can undergo a variety of reactions. For example, they can be converted into esters through an acid-catalyzed nucleophilic acyl substitution reaction with an alcohol, a process called the Fischer esterification reaction .Physical And Chemical Properties Analysis

4-(Pyrid-2-yloxy)benzoic acid has a melting point of 174-175 degrees Celsius . It is a powder at room temperature .Applications De Recherche Scientifique

-

Materials Research and Pharmaceutical Applications

- Field : Materials Science

- Application Summary : Benzoic acid (BA) derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed .

- Methods and Procedures : The study involves density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .

- Results : The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems . Among the functional groups, the OH and COOH substituted compounds are widely researched towards understanding several inter- and even intra-molecular interactions .

-

Alleviating Allelopathy in Soybean Cultivation

- Field : Soil Science and Plant Nutrition

- Application Summary : Biochar has been proven to improve soil quality, which can potentially reduce the formation of allelochemicals by plants, alleviating allelopathy . In this study, the formation of an allelochemical substance benzoic acid (BA), the growth indicators, and root lipid peroxidation of soybean were investigated under the influence of biochar application in soils through pot experiments .

- Methods and Procedures : The study involved pot experiments to investigate the formation of benzoic acid, the growth indicators, and root lipid peroxidation of soybean under the influence of biochar application in soils .

- Results : A reduced BA content was observed in the soils after biochar application, and sorption and degradation of BA by biochar could not explain this change . BA contents inside and outside the soybean root also decreased after the addition of biochar, indicating a significant reduction in BA formation by the plant .

Safety And Hazards

Propriétés

IUPAC Name |

4-pyridin-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-13-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSKQZLHPWBLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624035 | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrid-2-yloxy)benzoic acid | |

CAS RN |

51363-00-9 | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid](/img/structure/B1370769.png)

![Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1370772.png)